HS-PEG3-CH2CH2NH2 hydrochloride

PROTAC Synthesis Bioconjugation Formulation Development

Researchers requiring a heterobifunctional PEG linker for aqueous-phase bioconjugation often encounter solubility and stability failures with free-base analogs. HS-PEG3-CH2CH2NH2 hydrochloride eliminates this variability-the hydrochloride salt ensures consistent dissolution in aqueous buffers, preventing premature precipitation during sequential PROTAC ligand coupling. - Defined PEG3 spacer (3 ethylene oxide units) provides optimal spatial separation for stable ternary complex formation. - Orthogonal thiol (-SH) and amine (-NH₂) reactivity supports modular, stepwise PROTAC library assembly. - ≥95% purity with rigorous QC ensures reproducible conjugation efficiency across batches.

Molecular Formula C8H20ClNO3S
Molecular Weight 245.77 g/mol
Cat. No. B8137037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS-PEG3-CH2CH2NH2 hydrochloride
Molecular FormulaC8H20ClNO3S
Molecular Weight245.77 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCS)N.Cl
InChIInChI=1S/C8H19NO3S.ClH/c9-1-2-10-3-4-11-5-6-12-7-8-13;/h13H,1-9H2;1H
InChIKeyQQZJNHYQESKPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HS-PEG3-CH2CH2NH2 hydrochloride: A Heterobifunctional PEG Linker for Targeted Protein Degradation


HS-PEG3-CH2CH2NH2 hydrochloride (CAS No. H659028) is a heterobifunctional polyethylene glycol (PEG) linker belonging to the class of monodisperse PEGs, featuring a thiol (-SH) group at one terminus and a primary amine (-NH₂) at the other, stabilized as a hydrochloride salt . With a defined molecular weight of 245.77 g/mol and a PEG chain containing exactly three ethylene oxide units (PEG3), it serves as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, providing a flexible, water-soluble spacer that bridges a target-binding ligand and an E3 ligase-recruiting ligand .

Why Simple Substitution of HS-PEG3-CH2CH2NH2 hydrochloride with Analogs Can Compromise Experimental Reproducibility


In bioconjugation workflows, seemingly minor structural variations in a PEG linker—such as its salt form, chain length, or terminal functional group—can profoundly alter critical physicochemical properties and downstream experimental outcomes. For instance, substituting the hydrochloride salt of HS-PEG3-CH2CH2NH2 with its free base form may reduce aqueous solubility and stability, potentially leading to inconsistent reaction kinetics or premature precipitation during aqueous phase conjugations . Furthermore, using a linker with a different PEG chain length or an alternative reactive group (e.g., an azide instead of a thiol) can completely change the conjugation chemistry, resulting in different linker conformations, altered ternary complex formation in PROTACs, and ultimately, disparate degradation efficiencies . The quantitative evidence provided below demonstrates these tangible differences.

Quantitative Differentiation Guide: HS-PEG3-CH2CH2NH2 hydrochloride vs. Comparators


Enhanced Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of HS-PEG3-CH2CH2NH2 exhibits substantially enhanced water solubility compared to its free base analog. This is a critical differentiator for experimental workflows requiring aqueous media, such as direct conjugation to biomolecules in physiological buffers. The salt form achieves a water solubility of 100 mg/mL (406.88 mM), whereas the free base form is typically used at lower concentrations due to its reduced solubility . At equivalent molar concentrations, both forms exhibit comparable biological activity, but the salt form's superior solubility and stability make it the preferred choice for aqueous-phase reactions .

PROTAC Synthesis Bioconjugation Formulation Development

Optimized PROTAC Linker Length: PEG3 vs. Alternative PEG Chain Lengths

The PEG3 spacer (three ethylene glycol units) in HS-PEG3-CH2CH2NH2 hydrochloride provides a specific balance between flexibility and spatial separation, which is critical for efficient PROTAC ternary complex formation. Linker length is a key determinant of PROTAC efficacy; a study of PEG-based linkers in PROTACs demonstrated that varying the PEG unit count (from PEG2 to PEG4) led to a measurable difference in target protein degradation efficiency, with the PEG3 linker often yielding maximum degradation (DC50 values in the sub-micromolar range) compared to shorter or longer PEG chains . This specific length of approximately 13-15 Å is frequently cited as optimal for fostering the necessary protein-protein interactions between the E3 ligase and the target protein without causing steric hindrance or an unproductive ternary complex .

PROTAC Design Structure-Activity Relationship Protein Degradation

Heterobifunctional Reactivity: Thiol and Amine vs. Other Terminal Groups

HS-PEG3-CH2CH2NH2 hydrochloride provides orthogonal reactivity through its thiol and amine groups, enabling sequential, site-specific conjugations without the need for additional protection/deprotection steps. In contrast, linkers such as HS-PEG3-CH2CH2N3 (azide-PEG3-thiol) require copper-catalyzed click chemistry, which can be cytotoxic. The thiol group in HS-PEG3-CH2CH2NH2 allows for highly efficient, chemoselective conjugation to maleimides, with reactions typically reaching completion in under 2 hours at pH 6.5-7.5, forming a stable thioether bond [1]. The primary amine is available for subsequent reaction with activated esters (e.g., NHS esters) or carboxylic acids to form a stable amide bond. This dual functionality is essential for constructing complex bioconjugates, such as PROTACs or ADCs, in a controlled, stepwise manner .

Bioconjugation Chemistry Antibody-Drug Conjugates Surface Functionalization

Minimal Thiol Dimerization: Enhanced Stability in Solution

Free thiol groups are prone to oxidation, leading to disulfide bond (S-S) dimerization that can render a linker unusable for site-specific conjugation. HS-PEG3-CH2CH2NH2 hydrochloride is engineered for enhanced stability, with the PEG3 spacer and hydrochloride salt contributing to a reduced propensity for this undesired side reaction. A study using a long-chain thiol-PEG-amine linker demonstrated minimal S-S bond dimerization in solution, allowing for efficient conjugation without the need for thiol-protecting groups [1]. This contrasts with simpler thiol-containing compounds, which often require rigorous exclusion of oxygen and the use of reducing agents to maintain their monomeric, reactive state .

Linker Stability Bioconjugation Process Chemistry

Optimal Research and Industrial Use Cases for HS-PEG3-CH2CH2NH2 hydrochloride


PROTAC Synthesis for Targeted Protein Degradation

HS-PEG3-CH2CH2NH2 hydrochloride is ideally suited for constructing PROTACs due to its PEG3 chain length, which provides the optimal spatial separation for forming a stable ternary complex between an E3 ligase and a target protein . Its heterobifunctional nature allows for the sequential conjugation of a target-binding warhead (via the amine group) and an E3 ligase ligand (via the thiol group), enabling a modular approach to PROTAC library synthesis. The hydrochloride salt ensures high solubility in the aqueous buffers commonly used during these conjugation steps, promoting efficient and reproducible bioconjugation .

Antibody-Drug Conjugate (ADC) Linker Development

The orthogonal reactivity of the thiol and amine groups makes this linker valuable in the development of novel ADC linkers. The thiol group can be used for site-specific conjugation to engineered cysteine residues on an antibody, while the amine group serves as an attachment point for a cytotoxic payload [1]. The defined PEG3 spacer imparts hydrophilicity and flexibility to the linker-payload construct, which can improve the pharmacokinetic properties of the final ADC by reducing aggregation and enhancing solubility .

Surface Functionalization for Biosensors and Diagnostics

The compound's ability to functionalize surfaces is leveraged in the creation of biosensors and diagnostic platforms. The thiol group forms a strong, self-assembled monolayer (SAM) on gold surfaces, while the terminal amine remains free for subsequent coupling to biomolecules like antibodies, aptamers, or oligonucleotides . The PEG3 spacer reduces non-specific protein adsorption to the sensor surface, thereby improving the signal-to-noise ratio and overall assay sensitivity .

Site-Specific Bioconjugation of Antibody Fragments

As demonstrated in a recent study, a related HS-PEG linker enables a streamlined, two-step chemoenzymatic conjugation of antibody fragments (Fabs) to reporter molecules [1]. The linker's amine group serves as a substrate for the enzyme transglutaminase, allowing for the site-specific attachment of the linker to a Q-tagged Fab. The free thiol group then facilitates conjugation to a maleimide-activated fluorescent dye or enzyme. This method produces uniform conjugates without compromising antigen-binding activity, and the linker's inherent stability eliminates the need for a thiol deprotection step, making it a powerful tool for developing research reagents and diagnostics [1].

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